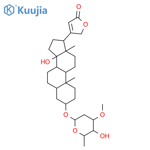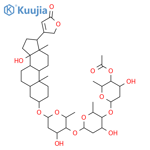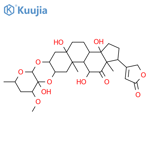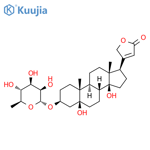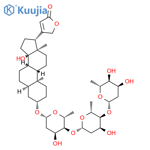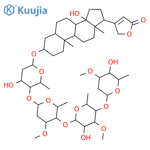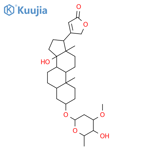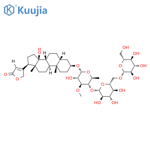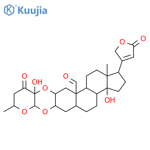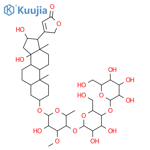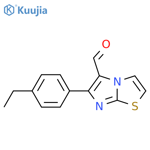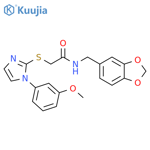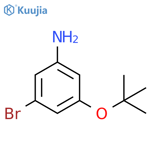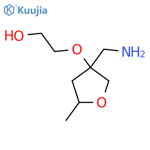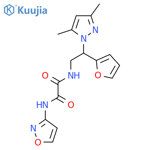カーデノライドグリコシドおよびその誘導体
カーデノライドグリコシドはスターリド核と糖モイティを有する有機化合物で、ナトリウム/カリウム-ATPアーゼを阻害し心筋収縮力を増強する作用を持つ。主に心不全や不整脈治療に使用され、特異な作用機序と高い効能が特徴。誘導体は構造的変更により安定性や生体利用能が向上し、医薬品開発において重要。

関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
推奨される供給者
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
